3,4-Diethyl-1-methyl-1H-pyrazol-5-amine: A Core Scaffold for Modern Drug Discovery
3,4-Diethyl-1-methyl-1H-pyrazol-5-amine: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive overview of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest to the scientific community. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This document delves into the compound's chemical structure, physicochemical properties, and safety considerations. It further proposes a representative synthetic pathway based on established chemical principles and outlines a multi-technique approach for its analytical characterization. Finally, the guide explores the compound's current and potential applications, particularly as a versatile building block in the development of novel antimicrobial and oncological agents. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable heterocyclic intermediate.
The Strategic Importance of the Aminopyrazole Core
Nitrogen-containing heterocycles are fundamental to modern pharmacology. Among them, the pyrazole ring, a five-membered diazole, has emerged as a cornerstone of drug design.[1] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore. This has led to the development of blockbuster drugs across various therapeutic areas, including kinase inhibitors for oncology (e.g., Ruxolitinib), antivirals, and agents for treating pulmonary hypertension.[1]
The 5-aminopyrazole moiety, as seen in 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine, is particularly valuable. The amine group serves as a crucial synthetic handle, enabling the construction of more complex molecular architectures, most notably fused ring systems like pyrazolo[3,4-d]pyrimidines, which are themselves potent biologically active agents.[2] Recent research underscores the vast potential of this scaffold, with novel 1-methyl-1H-pyrazol-5-amine derivatives demonstrating potent antifungal and antibacterial activity, highlighting a promising avenue for combating infectious diseases.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting.
Chemical Structure and Identifiers
The structure consists of a pyrazole ring with a methyl group on the N1 nitrogen, two ethyl groups at the C3 and C4 positions, and an amine group at the C5 position.
Caption: Chemical Structure of 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine.
Table 1: Compound Identifiers and Properties
| Parameter | Value | Reference |
|---|---|---|
| IUPAC Name | 3,4-diethyl-1-methyl-1H-pyrazol-5-amine | - |
| CAS Number | 1269225-06-0 (Hydrate form) | |
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.23 g/mol (Anhydrous) | - |
| 171.24 g/mol (Hydrate) | ||
| InChI Key (Hydrate) | OZYHDGQTHKWQGD-UHFFFAOYSA-N | |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Store at room temperature in a dry, well-ventilated place. |[4] |
Safety and Handling
While specific toxicology data for this exact compound is limited, data from structurally related aminopyrazoles and other amine catalysts necessitates careful handling.[5][6]
-
Hazard Classification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[5][7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]
-
Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[5]
-
-
Incompatibilities: Avoid strong oxidizing agents.[5]
General Synthesis and Purification Strategy
While a specific, peer-reviewed synthesis for 3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is not readily found in the literature, a robust synthetic route can be designed based on the well-established Knorr pyrazole synthesis and related methodologies.[8] The core principle involves the cyclocondensation of a 1,3-dicarbonyl compound or a functional equivalent with a substituted hydrazine.
Proposed Retrosynthetic Pathway
The most logical approach involves the reaction between methylhydrazine and a β-ketonitrile, specifically 2-(1-oxobutyl)butanenitrile. This precursor provides the required diethyl substitution pattern at the C3 and C4 positions of the resulting pyrazole ring.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Experimental Protocol
This protocol is a representative, field-proven methodology for this class of reaction.
-
Reaction Setup: To a solution of 2-(1-oxobutyl)butanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq).
-
Causality: Ethanol is a common, polar protic solvent that facilitates the dissolution of reactants. Acetic acid can serve as both a solvent and a catalyst for the condensation. A slight excess of the hydrazine ensures complete consumption of the more valuable β-ketonitrile precursor.
-
-
Condensation: Heat the reaction mixture to reflux (approx. 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the initial nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by a brine wash.
-
Causality: This aqueous work-up removes inorganic byproducts and the catalyst, providing a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude solid/oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Causality: Silica gel chromatography is the standard method for purifying moderately polar organic compounds, effectively separating the desired product from unreacted starting materials and side products based on polarity differences.
-
Analytical Characterization and Quality Control
Unambiguous structural confirmation and purity assessment are paramount. A multi-technique approach is essential for a self-validating data package.[9]
Table 2: Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | δ 3.6-3.8 (s, 3H, N-CH₃)δ 4.0-5.0 (br s, 2H, -NH₂)δ 2.4-2.7 (m, 4H, 2x -CH₂-)δ 1.1-1.3 (t, 6H, 2x -CH₃) |
| ¹³C NMR | Chemical Shifts (δ) in CDCl₃ | δ ~150 (C5-NH₂)δ ~145 (C3-Et)δ ~115 (C4-Et)δ ~35 (N-CH₃)δ ~20 (-CH₂-)δ ~15 (-CH₃) |
| Mass Spec. (ESI) | [M+H]⁺ | m/z = 154.13 |
| FTIR | Key Peaks (cm⁻¹) | ~3400-3200 (N-H stretch)~2960-2850 (C-H stretch)~1620 (N-H bend)~1580 (C=N/C=C stretch) |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.[9]
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.
-
Trustworthiness: This method is self-validating as the presence of multiple peaks would immediately indicate impurities, and the retention time serves as a consistent identifier for the compound under specific conditions.
-
Applications in Drug Discovery and Chemical Biology
3,4-Diethyl-1-methyl-1H-pyrazol-5-amine is not merely a chemical curiosity but a strategic starting point for creating high-value molecules.
Caption: Key application pathways originating from the core scaffold.
-
Precursor for Fused Pyrazole Systems: The primary application is in the synthesis of pyrazolo[3,4-d]pyrimidines. The 5-amino group can react with various 1,3-dielectrophiles to construct the fused pyrimidine ring.[2] These resulting scaffolds are potent inhibitors of various kinases and are heavily explored in oncology research.
-
Antimicrobial Development: Inspired by recent breakthroughs, this scaffold is an ideal candidate for developing new antimicrobial agents.[3] The amine can be functionalized to introduce pharmacophores known for antimicrobial activity, such as disulfide moieties, which can induce oxidative damage in fungal or bacterial cells.
-
Structure-Activity Relationship (SAR) Studies: In any drug discovery campaign, systematic modification of a lead compound is necessary. The diethyl groups provide lipophilicity, while the N-methyl group blocks tautomerization and provides a fixed metabolic profile. The amine group serves as the primary point for diversification, allowing chemists to attach a wide array of side chains to probe the target's binding pocket and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
3,4-Diethyl-1-methyl-1H-pyrazol-5-amine represents a valuable and highly versatile building block for chemical synthesis and drug discovery. Its straightforward, albeit not formally published, synthetic accessibility combined with the proven therapeutic potential of the aminopyrazole scaffold makes it a compound of high strategic importance. Researchers in medicinal chemistry and process development can utilize this guide as a foundational resource for synthesizing, characterizing, and applying this potent intermediate to develop the next generation of therapeutics.
References
-
Chen, Y. J., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]
-
Li, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
Portilla, J., et al. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2023). Substance Details for 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. [Link]
-
Rojas, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
MilliporeSigma. Product Page for 3,4-diethyl-1H-pyrazol-5-amine. CAS 151521-81-2. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112855, 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. PubChem. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Valdebenito, G., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]
-
NIST. (2023). WebBook for 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-diethyl-1H-pyrazol-5-amine | 151521-81-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
